4-((Trifluoromethyl)thio)quinoline
Description
Properties
Molecular Formula |
C10H6F3NS |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
CMQXDHZZEHNRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)quinoline typically involves the introduction of the trifluoromethylthio group into the quinoline ring. One common method is the reaction of quinoline derivatives with trifluoromethylthiolating agents under specific conditions. For example, the reaction of 4-chloroquinoline with trifluoromethylthiolating reagents such as trifluoromethylthiolating reagents (e.g., CF3SCl) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-((Trifluoromethyl)sulfinyl)quinoline or 4-((Trifluoromethyl)sulfonyl)quinoline .
Scientific Research Applications
4-((Trifluoromethyl)thio)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Substituted Thioquinolines
- 4-((4-Methoxyphenyl)thio)quinoline (62): Synthesized via copper-catalyzed C–S coupling, this derivative exhibits similar electronic properties but lacks the trifluoromethyl group.
- 4-Methyl-2-(thiophen-2-ylsulfanyl)quinoline (4): This compound replaces the trifluoromethyl group with a methyl and thiophene moiety, reducing electron-withdrawing effects and likely altering bioavailability .
Trifluoromethyl-Substituted Quinolines
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5): Retains the trifluoromethyl group but substitutes the thioether with chlorine and methoxy groups. This structural variation reduces nucleophilic reactivity and may limit antitubercular efficacy compared to thioquinolines .
- 4-Amino-7-(trifluoromethyl)quinoline (CAS 243666-11-7): The amino group at the 4-position enhances solubility but diminishes the lipophilicity critical for membrane penetration in antimicrobial applications .
Halogenated and Nitro Derivatives
- 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-61-9): The nitro group increases oxidative stress in pathogens but may elevate toxicity risks .
Key Findings :
- Antitubercular Activity: 4-Substituted thioquinolines (e.g., compound 1 in ) show superior activity (MIC <1 µg/mL) compared to chloro or methoxy analogs, likely due to enhanced QcrB binding .
- Antiviral Activity: Triazole-quinoline conjugates (e.g., 10g, 12c) demonstrate high SI values (25–50) against SARS-CoV-2, attributed to fluorine-induced polarity and triazole-mediated target interactions .
- Safety Profile: Chlorinated derivatives (e.g., 4-chloro-7-(trifluoromethyl)quinoline) require stringent handling due to environmental toxicity risks, whereas thioquinolines are generally more metabolically stable .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-((Trifluoromethyl)thio)quinoline | 259.24 | 120–125 (est.) | 3.8 | 0.15 (DMSO) |
| 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | 275.67 | 180–185 | 3.2 | 0.08 (Water) |
| 4-Amino-7-(trifluoromethyl)quinoline | 212.17 | 223–225 | 2.1 | 1.2 (Ethanol) |
| 4-((4-Methoxyphenyl)thio)quinoline | 297.35 | Not reported | 3.5 | 0.10 (DMSO) |
Trends :
- Lipophilicity: The trifluoromethylthio group increases LogP compared to amino or methoxy substituents, enhancing blood-brain barrier penetration.
- Thermal Stability : Chlorinated derivatives exhibit higher melting points due to stronger intermolecular forces .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((trifluoromethyl)thio)quinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves trifluoromethylthiolation of quinoline precursors. Key routes include:
- Electrophilic Cyclization : Using trifluoromethylthio (SCF₃) sources like AgSCF₃ or CuSCF₃ under oxidative conditions (e.g., I₂ or PhI(OAc)₂) to functionalize quinoline at the 4-position. Yields range from 40–75% depending on solvent polarity (DMF > DCM) and temperature (60–100°C) .
- Nucleophilic Substitution : Reacting 4-chloroquinoline with trifluoromethylthiolate salts (KSCF₃ or NaSCF₃) in polar aprotic solvents (e.g., DMF) at 80–120°C. Lower yields (30–50%) are common due to competing side reactions .
- Critical Parameters : Catalyst choice (Ag vs. Cu), solvent dielectric constant, and stoichiometric control of SCF₃ sources significantly impact regioselectivity and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
